molecular formula C6H13NO3 B14394569 Methyl (1-methoxyethyl)methylcarbamate CAS No. 88167-96-8

Methyl (1-methoxyethyl)methylcarbamate

Cat. No.: B14394569
CAS No.: 88167-96-8
M. Wt: 147.17 g/mol
InChI Key: BORGCBBOWKIYAJ-UHFFFAOYSA-N
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Description

Methyl (1-methoxyethyl)methylcarbamate is a carbamate derivative characterized by a carbamate functional group (-O(CO)N<) with two methyl substituents and a 1-methoxyethyl moiety. Carbamates are widely utilized in agrochemicals, pharmaceuticals, and polymer industries due to their versatility in chemical reactivity and biological activity. The 1-methoxyethyl group introduces ether and branched alkyl functionalities, which may influence solubility, stability, and metabolic pathways compared to simpler carbamates .

Properties

CAS No.

88167-96-8

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

methyl N-(1-methoxyethyl)-N-methylcarbamate

InChI

InChI=1S/C6H13NO3/c1-5(9-3)7(2)6(8)10-4/h5H,1-4H3

InChI Key

BORGCBBOWKIYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(N(C)C(=O)OC)OC

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Methyl (3-Hydroxyphenyl)-Carbamate (CAS 13683-89-1)

Structural Differences :

  • Substituents : Aromatic phenyl ring with a hydroxyl group vs. aliphatic 1-methoxyethyl chain.
  • Reactivity : The hydroxyl group enhances polarity and hydrogen bonding, making it more reactive in aqueous environments compared to the hydrophobic 1-methoxyethyl group.
  • Applications: Likely used in polymer crosslinking or pharmaceutical intermediates due to phenolic reactivity. Methyl (1-methoxyethyl)methylcarbamate, with its aliphatic ether, may exhibit better lipid solubility for agrochemical applications .

Toxicity: Limited data, but phenolic carbamates often show higher dermal irritation compared to aliphatic derivatives .

Fentanyl Methyl Carbamate (Item No. 25678)

Structural Differences :

  • Backbone : Fentanyl’s opioid core vs. the simple carbamate structure.
  • Functional Groups : The methyl carbamate in fentanyl modifies pharmacological activity, whereas this compound lacks opioid motifs.
  • Applications : Fentanyl derivatives are controlled substances for forensic research; the target compound is more likely suited for industrial or agrochemical use .

Regulatory Status : Fentanyl methyl carbamate is a Schedule I compound in the U.S., highlighting the importance of structural modifications in regulatory classification .

Chlorpropham (1-Methylethyl (3-Chlorophenyl)Carbamate)

Structural Differences :

  • Substituents : Chlorinated phenyl group vs. 1-methoxyethyl and methyl groups.
  • Applications : Chlorpropham is a herbicide inhibiting cell division, while the target compound’s ether group may reduce phytotoxicity and enhance environmental persistence .

Stability : Chlorpropham’s aromatic chlorination increases soil persistence, whereas the 1-methoxyethyl group could improve hydrolytic stability in alkaline conditions .

Methyl (2,2-Dimethoxyethyl)Carbamate

Structural Differences :

  • Substituents : Two methoxy groups on a ethyl chain vs. one methoxy on a branched ethyl chain.
  • Reactivity : The dimethoxy structure may increase susceptibility to acid hydrolysis compared to the target compound’s single methoxy group.

Ethyl Carbamate (Urethane)

Structural Differences :

  • Simpler Structure : Ethyl group vs. methoxyethyl-methyl substitution.
  • Toxicity: Ethyl carbamate is a known carcinogen with high volatility, whereas the target compound’s bulkier structure may reduce volatility and bioaccumulation risks .

Data Table: Comparative Analysis of Carbamates

Compound Name Key Substituents Applications Toxicity Notes Evidence Source
This compound Methyl, 1-methoxyethyl Synthetic intermediates Limited data; assume moderate irritation -
Methyl (3-hydroxyphenyl)-carbamate Phenyl, hydroxyl Polymers, pharma Potential skin irritation [1]
Fentanyl methyl carbamate Opioid backbone, methyl carbamate Forensic research Schedule I controlled substance [3]
Chlorpropham 3-Chlorophenyl, isopropyl Herbicide Low acute toxicity; EPA-regulated [4]
Methyl (2,2-dimethoxyethyl)carbamate Dimethoxyethyl Industrial synthesis Requires PPE; stable under storage [5,8]
Ethyl carbamate Ethyl Former anesthetic Carcinogenic; volatile [6]

Key Findings and Implications

  • Structural Influence : The 1-methoxyethyl group in the target compound likely enhances lipid solubility and hydrolytic stability compared to aromatic or simpler aliphatic carbamates.
  • Safety Considerations : While direct toxicity data is absent, analogous compounds (e.g., methyl carbamates with ether groups) suggest moderate handling risks, necessitating standard PPE .

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